(Bicyclo[2.2.1]hept-2-yl)methyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-7(11)12-6-10-5-8-2-3-9(10)4-8/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHMYWBHPUEEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC2CCC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30886031 | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53075-46-0 | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53075-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2-methanol, 2-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30886031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (bicyclo[2.2.1]hept-2-yl)methyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bicyclo 2.2.1 Hept 2 Yl Methyl Acetate and Analogues
Approaches Involving Diels-Alder Reactions and Precursors
The Diels-Alder reaction serves as a cornerstone for the synthesis of the bicyclo[2.2.1]heptane (norbornane) skeleton. This [4+2] cycloaddition, typically involving cyclopentadiene (B3395910) as the diene, allows for the efficient construction of the bridged ring system. The dienophile in these reactions can be varied to introduce necessary functionalities that can be later converted to the desired methyl acetate (B1210297) group.
For instance, the reaction of cyclopentadiene with acrolein yields norbornene-2-carboxaldehyde. This aldehyde can then be reduced to the corresponding alcohol, (bicyclo[2.2.1]hept-5-en-2-yl)methanol, which is a direct precursor for esterification. Similarly, using methyl acrylate (B77674) as the dienophile produces a methyl ester derivative of norbornene, which can be further manipulated. The endo/exo selectivity of the Diels-Alder reaction is a critical aspect, often influenced by reaction conditions such as temperature and the presence of Lewis acid catalysts.
Several norbornene derivatives can be synthesized through facile Diels-Alder cycloaddition reactions of cyclopentadiene with α-olefins that contain electron-withdrawing groups like nitrile, phosphonate, and ester. masterorganicchemistry.comlibretexts.org These adducts can subsequently undergo further chemical modifications. The use of chiral Lewis acid catalysts in Diels-Alder reactions can lead to the formation of optically active norbornene derivatives, which are valuable intermediates in the synthesis of enantiomerically pure target molecules. libretexts.orgchemrxiv.org
Multi-Step Synthesis from Functionalized Norbornenes and Norbornanes
Multi-step synthetic sequences provide a versatile platform for the elaboration of readily available norbornene or norbornane (B1196662) precursors into (bicyclo[2.2.1]hept-2-yl)methyl acetate. A common strategy begins with the Diels-Alder adduct, norbornene-2-carboxaldehyde. This intermediate can be reduced to (bicyclo[2.2.1]hept-5-en-2-yl)methanol. Subsequent hydrogenation of the double bond within the norbornene ring system yields (bicyclo[2.2.1]hept-2-yl)methanol. The final step in this sequence is the esterification of this saturated alcohol to the target acetate.
A representative multi-step synthesis is outlined below:
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | Cyclopentadiene, Acrolein | Heat | Norbornene-2-carboxaldehyde |
| 2 | Norbornene-2-carboxaldehyde | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (B1222165) (NaBH4) | (Bicyclo[2.2.1]hept-5-en-2-yl)methanol |
| 3 | (Bicyclo[2.2.1]hept-5-en-2-yl)methanol | H2, Pd/C | (Bicyclo[2.2.1]hept-2-yl)methanol |
| 4 | (Bicyclo[2.2.1]hept-2-yl)methanol | Acetic anhydride (B1165640), Pyridine | This compound |
Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing aldehydes, ketones, carboxylic acids, and esters to the corresponding alcohols. masterorganicchemistry.comlibretexts.orgic.ac.ukadichemistry.comyoutube.com Sodium borohydride (NaBH4) is a milder reducing agent, typically used for the reduction of aldehydes and ketones. libretexts.org The choice of reducing agent can be critical in multi-step syntheses where selectivity is required.
Direct Esterification and Transesterification Strategies
Direct esterification of (bicyclo[2.2.1]hept-2-yl)methanol is a straightforward method to produce the target acetate. This can be achieved by reacting the alcohol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid, or with a more reactive derivative of acetic acid like acetic anhydride or acetyl chloride. The esterification of acetic anhydride with methanol (B129727), catalyzed by sulfuric acid, is a well-studied reaction that can be prone to thermal runaway if not properly controlled. cetjournal.it
Transesterification offers an alternative route, particularly when starting from a different ester of (bicyclo[2.2.1]hept-2-yl)methanol. For example, if a methyl or ethyl ester is available, it can be converted to the acetate by reaction with acetic acid or an acetate ester in the presence of a suitable catalyst. A patent describes a process for the transesterification of norbornene methyl acetate to norbornene methanol using methanol and sodium methoxide. mnstate.edu This process can be reversed to form the acetate from the alcohol.
| Reaction Type | Reactants | Catalyst | Product |
| Direct Esterification | (Bicyclo[2.2.1]hept-2-yl)methanol, Acetic Anhydride | Pyridine or DMAP | This compound |
| Fischer Esterification | (Bicyclo[2.2.1]hept-2-yl)methanol, Acetic Acid | Sulfuric Acid | This compound |
| Transesterification | (Bicyclo[2.2.1]hept-2-yl)methanol, Methyl Acetate | Acid or Base | This compound |
Organometallic Transformations Leading to Norbornyl Acetates
Organometallic reagents provide powerful tools for the construction and functionalization of the norbornane framework. Grignard reagents, for example, can be employed to introduce the hydroxymethyl group. The reaction of a norbornyl Grignard reagent (e.g., 2-norbornylmagnesium bromide) with formaldehyde (B43269) would yield (bicyclo[2.2.1]hept-2-yl)methanol, which can then be acetylated.
Alternatively, organotin reagents have been utilized in the synthesis of chiral bicyclo[2.2.1]hept-2-yl derivatives. While not a direct route to the acetate, these methods highlight the utility of organometallic chemistry in creating functionalized norbornanes that can be further elaborated. For example, enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides have been synthesized from camphor. researchgate.net
Stereoselective and Enantioselective Synthetic Routes
The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications in fragrance and pharmaceutical industries. This requires the use of stereoselective or enantioselective synthetic methods.
Asymmetric Diels-Alder reactions, as mentioned earlier, are a primary strategy for establishing chirality in the norbornene skeleton from the outset. The use of chiral auxiliaries, such as Oppolzer's camphorsultam, attached to the dienophile can direct the cycloaddition to favor one diastereomer. libretexts.orgchemrxiv.org Subsequent removal of the auxiliary provides an enantiomerically enriched norbornene derivative.
Another approach involves the resolution of a racemic mixture of a precursor, such as (bicyclo[2.2.1]hept-2-yl)methanol. This can be achieved through classical resolution with a chiral acid or through enzymatic methods.
Biocatalysis, particularly the use of enzymes such as lipases, offers a highly efficient and environmentally benign method for the kinetic resolution of racemic alcohols and their esters. In a typical kinetic resolution of racemic (bicyclo[2.2.1]hept-2-yl)methanol, a lipase (B570770) is used to selectively acylate one enantiomer, leaving the other enantiomer as the unreacted alcohol.
For example, the lipase from Candida antarctica (CALB) is widely used for its broad substrate scope and high enantioselectivity. The reaction can be performed using an acyl donor such as vinyl acetate.
| Enzyme | Substrate | Acyl Donor | Products |
| Lipase (e.g., CALB) | Racemic (Bicyclo[2.2.1]hept-2-yl)methanol | Vinyl Acetate | (R)-(Bicyclo[2.2.1]hept-2-yl)methyl acetate and (S)-(Bicyclo[2.2.1]hept-2-yl)methanol (or vice versa, depending on enzyme selectivity) |
This method allows for the separation of the enantiomers, providing access to both the optically active acetate and the corresponding alcohol. The efficiency of the resolution is often high, yielding products with excellent enantiomeric excess.
Stereochemical Aspects of Bicyclo 2.2.1 Heptylmethyl Acetates
Exo/Endo Isomerism and Configurational Influences
The bicyclo[2.2.1]heptane skeleton, commonly known as a norbornane (B1196662) system, allows for two primary diastereomeric forms for substituents: exo and endo. This isomerism arises from the spatial orientation of the methyl acetate (B1210297) group relative to the main six-membered ring of the structure. The exo isomer has the substituent oriented away from the longer bridge (the C7 carbon), while the endo isomer has the substituent pointing towards it.
The formation of these isomers is often determined during synthesis, typically a Diels-Alder reaction. The stereoselectivity of such reactions can be influenced by various factors. While temperature and reaction time may not significantly alter the diastereoselective ratio, the choice of a Lewis acid catalyst can modify the reactivity and selectivity arabjchem.org. In certain epoxidation reactions leading to related structures, an analysis of activation barriers corresponds to an experimentally established isomer ratio of 84:16, favoring the exo form lookchem.com. This preference is attributed to structural deformations during the formation of the transition state lookchem.com.
Furthermore, the isomeric ratio of related bicyclic esters can be altered after synthesis. For instance, an endo-rich mixture of a similar compound was converted to a mixture with a higher proportion of the exo isomer through the use of potassium t-butoxide, demonstrating that the configuration can be influenced under basic conditions google.com. The distinct configurations of exo and endo isomers result in different spectral characteristics, which allows for their identification and quantification using techniques like NMR spectroscopy google.com.
| Aspect | Exo Isomer | Endo Isomer | Reference |
|---|---|---|---|
| Orientation | Substituent is anti to the C7 bridge | Substituent is syn to the C7 bridge | General Knowledge |
| Thermodynamic Stability | Generally more stable due to less steric hindrance | Generally less stable due to steric hindrance | General Knowledge |
| Favored Ratio (in a related synthesis) | 84% | 16% | lookchem.com |
| Influencing Factors in Synthesis | Lewis acid catalysts can modify the diastereoselective ratio | arabjchem.org | |
| Post-synthesis Isomerization | Isomeric ratios can be altered using bases like potassium t-butoxide | google.com |
Chiral Properties and Enantiomeric Purity Assessment
Beyond exo and endo isomerism, the (bicyclo[2.2.1]hept-2-yl)methyl acetate molecule is chiral, existing as pairs of enantiomers due to the presence of multiple chiral centers in its rigid framework. These enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, but potentially different biological and olfactory properties.
Another effective technique is chiral gas chromatography, which is widely used for analyzing volatile chiral compounds like those found in essential oils and fragrances wisc.edumdpi.com. This method also employs a chiral stationary phase to resolve the enantiomers before detection. Chemoenzymatic processes, which combine chemical reactions with enzymatic resolutions, can also be employed to synthesize specific enantiomers of high purity from a starting mixture of isomers nih.gov.
| Analytical Method | Description | Common Stationary Phases/Columns | Reference |
|---|---|---|---|
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers in a liquid mobile phase based on differential interactions with a chiral stationary phase. | Macrocyclic glycopeptide selectors (e.g., Chirobiotic T, R); Cellulose derivatives (e.g., Chiralcel OD-H) | researchgate.netnih.gov |
| Chiral Gas Chromatography (GC) | Separates volatile enantiomers in a gaseous mobile phase using a chiral column. | Cyclodextrin-based columns (e.g., Cyclodex-B, Cyclosil-B) | wisc.edumdpi.com |
| Chemoenzymatic Resolution | Utilizes enzymes (e.g., lipase) to selectively react with one enantiomer in a racemic mixture, allowing for separation. | Lipases (e.g., from Candida) | nih.gov |
Impact of Stereochemistry on Reaction Outcomes and Material Properties
The specific stereoisomer of this compound has a profound impact on its properties and reactivity. The spatial arrangement of the atoms determines how the molecule interacts with other molecules, including biological receptors such as those responsible for smell and taste.
The compound and its isomers are noted for their use as scenting and flavoring agents google.com. Patents reveal that different stereoisomers can possess distinct olfactory properties, with described notes of banana, raspberry, blackcurrant, and melon google.com. This is a direct consequence of the specific interaction between a chiral odorant molecule and chiral olfactory receptors. For a closely related bicyclic ester, the endo isomer was described as having fruity, sweet, and green notes, while the exo isomer had fruity, green, watery, and honey dew notes, highlighting the significant sensory impact of stereochemistry google.com.
Stereochemistry also governs the outcomes of chemical reactions. The rigid bicyclic structure can direct incoming reagents to a specific face of the molecule, leading to highly stereoselective transformations. For example, the treatment of separated endo and exo α-ketol adducts of a similar bicyclic system with an oxidizing agent resulted in a stereospecific rearrangement, yielding different tricyclic products for each isomer arabjchem.org. This control over reaction pathways is a valuable tool in organic synthesis, where the unique bicyclic framework can be used to prepare complex molecules with specific, desired stereochemical configurations ontosight.ainih.gov.
Reactivity and Mechanistic Investigations of Bicyclo 2.2.1 Heptyl Ester Systems
Carbocationic Rearrangements and the Norbornyl Cation System
The study of solvolysis reactions of bicyclo[2.2.1]heptyl ester systems, such as the titular acetate (B1210297), has been central to understanding carbocation behavior. The departure of a leaving group from the 2-position of the norbornyl framework generates the 2-norbornyl cation, an intermediate that has been the subject of intense debate and investigation for decades. wikipedia.orgunacademy.com This cation's stability and reactivity are not adequately explained by classical carbocation theory, leading to the proposal of a "non-classical" structure. unacademy.com
Non-Classical Ion Interpretations and Experimental Evidence
The non-classical interpretation of the 2-norbornyl cation posits a structure where the positive charge is delocalized over three carbon atoms (C1, C2, and C6) through a three-center two-electron bond. wikipedia.orgstackexchange.com This contrasts with the classical view, which describes the cation as a rapidly equilibrating pair of classical carbenium ions. wikipedia.orgresearchgate.net In the non-classical model, the C1-C6 sigma bond donates electron density into the empty p-orbital at C2, resulting in a bridged, symmetrical structure. wikipedia.org This hypovalent interaction involves partial bonds between C1-C6, C2-C6, and C1-C2. wikipedia.org
Decades of research have provided compelling evidence supporting the non-classical ion as the true ground state structure. stackexchange.com
Spectroscopic Evidence: Low-temperature NMR spectroscopy was instrumental in providing early evidence. The spectra indicated a symmetrical structure, which is inconsistent with two rapidly equilibrating classical ions. wikipedia.org
X-ray Crystallography: The definitive evidence came from the X-ray crystal structure of a stable salt of the 2-norbornyl cation. wikipedia.orgwikipedia.org The crystallographic data confirmed the non-classical, bridged structure, showing an unusually long C1-C2 bond and shorter-than-normal distances between C1-C6 and C2-C6, settling a long and often contentious debate. wikipedia.orgstackexchange.com
The key structural features determined by X-ray crystallography are summarized below.
| Bond/Distance | Length (Å) | Comparison to Typical Bonds |
| C1–C2 | ~1.74 | Longer than a typical C-C single bond (~1.54 Å) |
| C1–C6 | ~1.43 | Shorter than a typical C-C single bond |
| C2–C6 | ~1.43 | Shorter than a typical C-C single bond |
| Other C-C | ~1.5 | Normal C-C single bond length |
| Data compiled from crystallographic analysis of the 2-norbornyl cation. wikipedia.orgwikipedia.org |
Isotopic Scrambling Phenomena in Solvolysis Reactions
Isotopic labeling experiments have been a powerful tool for probing the rearrangements within the norbornyl cation system. wikipedia.org Studies on the acetolysis of isotopically labeled exo- and endo-2-norbornyl brosylates have shown that extensive scrambling of the isotopic label occurs. cdnsciencepub.comcdnsciencepub.com
For instance, when exo-2-norbornyl-2-d brosylate undergoes acetolysis, the deuterium (B1214612) label is found not only at the C2 position in the resulting exo-acetate product but is also distributed to other positions, including C1 and C6. cdnsciencepub.com This scrambling is a direct consequence of the symmetrical nature of the non-classical intermediate, where C1 and C2 become equivalent. Furthermore, evidence suggests that the initially formed product, exo-2-norbornyl acetate, can undergo further isotopic scrambling in the reaction medium, indicating that it can re-ionize to form the cation. cdnsciencepub.comcdnsciencepub.com These experiments reveal that isotopic scrambling can occur before solvolysis (due to internal return), during the reaction, and after the initial product formation. cdnsciencepub.com
A summary of typical scrambling observations is presented below.
| Starting Material | Isotopic Label | Reaction | Key Scrambling Observations in Product |
| exo-2-Norbornyl-2-d Brosylate | Deuterium at C2 | Acetolysis | Deuterium found at C1, C2, and C6. |
| exo-2-Norbornyl-2,3-¹⁴C Brosylate | Carbon-14 at C2 and C3 | Acetolysis | Carbon-14 distributed among multiple positions. |
| exo-2-Norbornyl Acetate-2-t | Tritium (B154650) at C2 | Treatment with HOAc-NaOAc | Small amounts of tritium rearrange to the C3 position. cdnsciencepub.com |
| This table summarizes general findings from isotopic labeling studies on the 2-norbornyl system. cdnsciencepub.comcdnsciencepub.com |
Solvolysis Rates and Mechanistic Pathways
A hallmark of the 2-norbornyl system is the dramatic difference in solvolysis rates between its exo and endo isomers. The acetolysis of exo-2-norbornyl brosylate is approximately 350 times faster than that of its endo counterpart. This significant rate enhancement is considered strong evidence for anchimeric assistance (neighboring group participation) in the ionization of the exo isomer. unacademy.com
In the exo transition state, the C1-C6 sigma bond is perfectly positioned anti-periplanar to the leaving group, allowing it to participate directly in the ionization step, stabilizing the developing positive charge and leading to the formation of the non-classical cation. unacademy.com In contrast, the endo isomer lacks this favorable alignment, and its ionization is not assisted, resulting in a much slower reaction rate. core.ac.uk The solvolysis of norbornyl derivatives generally proceeds through an SN1-like mechanism, especially in polar, non-nucleophilic solvents. unacademy.comresearchgate.net
| Substrate | Solvent System | Relative Rate (krel) | Mechanistic Implication |
| exo-2-Norbornyl Brosylate | Acetic Acid | ~350 | Anchimerically assisted ionization |
| endo-2-Norbornyl Brosylate | Acetic Acid | 1 | Unassisted ionization |
| Cyclopentyl Tosylate | Acetic Acid | ~0.003 | Reference for unassisted secondary tosylate |
| Comparative solvolysis rates highlight the significant anchimeric assistance in the exo-norbornyl system. unacademy.com |
Functional Group Transformations on the Bicyclic Scaffold
The rigid bicyclo[2.2.1]heptane framework, as found in (bicyclo[2.2.1]hept-2-yl)methyl acetate, is a versatile scaffold for a variety of functional group transformations. The ester group itself can be readily converted into other functionalities such as carboxylic acids, amides, or alcohols through standard synthetic methods.
Reactivity of Unsaturated Norbornene Ester Analogues (e.g., Thiol-Ene Reactions, Aminolysis)
The introduction of a double bond into the bicyclic scaffold, creating a norbornene ester, opens up a wide array of additional reaction pathways, particularly those involving the alkene functionality.
Thiol-Ene Reactions: The strained double bond in norbornene derivatives is highly reactive in thiol-ene "click" reactions. wikipedia.orgnih.gov This reaction proceeds via a free-radical mechanism, typically initiated by light, to form a thioether. wikipedia.org The process is characterized by high yields, rapid reaction rates, and a lack of oxygen inhibition, making it highly efficient. nih.govrsc.org This chemistry is widely used in polymer science and materials engineering to create cross-linked hydrogels for tissue engineering and other biomedical applications. nih.govrsc.org The reaction involves the anti-Markovnikov addition of a thiol to the norbornene double bond, proceeding through a step-growth mechanism. wikipedia.org
Aminolysis: The ester functionality of unsaturated norbornene analogues can undergo aminolysis, a reaction where an amine displaces the alcohol portion of the ester to form an amide. nih.gov This reaction is fundamental in organic synthesis. While direct aminolysis of simple methyl esters with ammonia (B1221849) can be challenging, continuous flow technologies using methanolic ammonia at high temperatures and pressures have been shown to be effective. rsc.org This transformation converts the ester into a primary amide, which can be a valuable synthetic intermediate. rsc.orgresearchgate.net The general mechanism for non-catalyzed aminolysis can be either a concerted or a stepwise pathway involving a tetrahedral intermediate. nih.gov
Base-Catalyzed Processes (e.g., Protium-Deuterium Exchange)
In the presence of a base and a deuterium source (like D₂O or deuterated solvents), this compound can undergo protium-deuterium exchange at the carbon atom alpha to the carbonyl group. nih.gov This base-catalyzed hydrogen-deuterium exchange (HDX) occurs via a keto-enol equilibrium mechanism. nih.gov
The base abstracts a proton from the α-carbon of the ester, forming an enolate intermediate. This enolate is then protonated (or in this case, deuterated) by the deuterium source in the solvent. nih.gov For this compound, the most acidic protons are on the methyl group of the acetate moiety, as they are alpha to the carbonyl. Therefore, under basic conditions in a deuterated solvent, one would expect to see the exchange of the three methyl protons for deuterium atoms. This technique is a simple and effective method for isotopic labeling. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization of Bicyclo 2.2.1 Hept 2 Yl Methyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H, ¹³C NMR)
No experimental ¹H or ¹³C NMR data for (Bicyclo[2.2.1]hept-2-yl)methyl acetate (B1210297) could be located. This information is essential for the definitive assignment of proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.
Mass Spectrometry (MS) for Fragmentation Analysis
A detailed mass spectrum and fragmentation analysis for (Bicyclo[2.2.1]hept-2-yl)methyl acetate are not available. Such data would be crucial for determining its molecular weight and for proposing fragmentation pathways that are characteristic of the bicyclo[2.2.1]heptane skeleton and the methyl acetate group.
Infrared (IR) Spectroscopy
No experimental IR spectrum for this compound was found. An IR spectrum would be used to identify characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester and the C-O stretches, as well as vibrations corresponding to the C-H bonds of the bicyclic framework.
X-ray Crystallography for Elucidating Absolute Configuration and Solid-State Structures
There is no record of a single-crystal X-ray diffraction study for this compound. This technique would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, which is fundamental for understanding its absolute configuration and packing interactions.
Biotransformation and Biocatalytic Applications in Norbornyl Chemistry
Microbial and Enzymatic Transformations of Bicyclic Esters
The primary biocatalytic transformation applied to bicyclic esters, including those of the norbornane (B1196662) family, is hydrolysis. This reaction is typically catalyzed by hydrolases, a class of enzymes that are readily available, require no expensive cofactors, and exhibit broad substrate specificity. unipd.it Among hydrolases, lipases and esterases are most commonly employed for the kinetic resolution of racemic norbornane esters. unipd.itru.nl
Enzymes such as Pig Liver Esterase (PLE) and lipases from various microbial sources, including Candida rugosa and Candida antarctica, have proven effective in catalyzing the hydrolysis of esters within the bicyclo[2.2.1]heptane framework. ru.nlgoogle.com For instance, a practical chemoenzymatic process has been developed utilizing a lipase (B570770) to resolve a mixture of (±)-endo- and exo-2-acetoxy-5-norbornene, a structurally related precursor. nih.gov This highlights the ability of these biocatalysts to handle the unique steric demands of the norbornane skeleton.
The transformation involves the selective hydrolysis of one enantiomer of the racemic ester into the corresponding alcohol, leaving the other ester enantiomer unreacted. This process, known as enzymatic kinetic resolution, allows for the separation of the two enantiomers. The reaction is valued for its chemoselectivity, as enzymes can hydrolyze an ester function while leaving other sensitive functionalities within the molecule untouched. ru.nl
Stereoselectivity in Biocatalyzed Reactions of Norbornane Derivatives
A key advantage of biocatalysis is the high degree of stereoselectivity exhibited by enzymes. In the context of norbornane derivatives, this allows for the efficient separation of enantiomers from a racemic mixture. Enzymes, being inherently chiral, create a chiral active site environment that preferentially binds and transforms one enantiomer over the other. youtube.com This discrimination is the basis for kinetic resolutions, where the two enantiomers react at different rates. kocw.or.kr
The enantioselectivity of these reactions is often quantified by the enantiomeric ratio (E), which is an indicator of the enzyme's ability to differentiate between enantiomers. google.com High E values are desirable for achieving products with high enantiomeric purity, often measured as enantiomeric excess (ee).
Lipases are particularly noted for their stereoselective performance in the hydrolysis of bicyclic esters. For example, the enzymatic resolution of racemic 7-oxa-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid ethyl ester using lipase from Candida antarctica (form B) is a documented application demonstrating this principle. google.com Similarly, the hydrolysis of 2-aza-bicyclo[2.2.1]hept-5-en-3-one can be achieved with excellent selectivity using specific γ-lactamases. uniovi.es These biocatalytic resolutions furnish enantiomerically enriched esters and alcohols, which are valuable chiral building blocks for further synthesis. ru.nluniovi.es
The table below summarizes findings on the stereoselective enzymatic hydrolysis of various norbornane derivatives.
| Enzyme/Biocatalyst | Substrate | Product(s) | Enantiomeric Excess (ee) | Reference(s) |
| Lipase | (±)-endo- and exo-2-acetoxy-5-norbornene | Enantiopure bicyclo[2.2.1]heptan-2,5-diones (after further chemical steps) | High | nih.gov |
| (+)-γ-Lactamase (Bradyrhizobium japonicum) | (±)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one | (+)-Enriched lactam | >99% | uniovi.es |
| (-)-γ-Lactamase (Streptomyces viridochromogenes) | (±)-2-Aza-bicyclo[2.2.1]hept-5-en-3-one | (-)-Enriched lactam | >99% | uniovi.es |
| Maxacal | (±)-Methyl bicyclo[2.2.1]hept-5-ene-2-endo-carboxylate | Carboxylic acid and unreacted ester | Not specified | ru.nl |
| Lipase from Candida rugosa | (±)-Methyl 7-oxa-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate | Carboxylic acid and unreacted ester | E < 15 | google.com |
| Lipase from Candida antarctica, form B | (±)-Ethyl 7-oxa-bicyclo[2.2.1]hept-5-ene-2-exo-carboxylate | Carboxylic acid and unreacted ester | E < 15 | google.com |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis integrates the high selectivity of biocatalytic reactions with the versatility of traditional organic chemistry. nih.gov In the field of norbornyl chemistry, this strategy is employed to construct complex, enantiomerically pure molecules that would be difficult to access through purely chemical or purely biological routes. scispace.com
A typical chemoenzymatic strategy involves an initial enzymatic resolution step to generate a chiral building block with high enantiomeric purity. This intermediate is then subjected to a series of conventional chemical transformations to elaborate the structure and arrive at the final target molecule. nih.gov
An illustrative example is the synthesis of enantiomerically pure (1R, 4R)- and (2S, 4S)-bicyclo[2.2.1]heptan-2,5-diones. nih.gov The process begins with the enzymatic resolution of a racemic mixture of (±)-endo- and exo-2-acetoxy-5-norbornene, catalyzed by a lipase. nih.gov The resulting enantiomerically enriched products from this biocatalytic step are then separated and converted through several chemical reactions into the desired chiral diones. nih.gov This approach demonstrates how biocatalysis can be a crucial first step in a synthetic sequence, establishing the key stereochemistry that is carried through subsequent chemical modifications. Such strategies are fundamental in producing complex molecules, including precursors for pharmaceuticals and natural products. nih.govnih.gov
Applications in Advanced Materials Science and Polymer Chemistry
(Bicyclo[2.2.1]hept-2-yl)methyl Acetate (B1210297) and Analogues as Monomers in Polymerization
(Bicyclo[2.2.1]hept-2-yl)methyl acetate, a norbornene derivative bearing an ester functional group, serves as a monomer in various polymerization reactions. The strained bicyclic ring of the norbornene moiety is the driving force for these polymerizations, particularly Ring-Opening Metathesis Polymerization (ROMP). The resulting polymers possess a unique combination of properties derived from the rigid bicyclic repeating units in the polymer backbone.
ROMP is a powerful technique for the polymerization of cyclic olefins like norbornene and its derivatives. researchgate.netrsc.orgresearchgate.net This method utilizes transition metal catalysts, such as those based on ruthenium and molybdenum, to open the cyclic structure of the monomer and form a linear polymer with double bonds in the backbone. researchgate.netbeilstein-journals.org The polymerization of norbornene esters, including analogues of this compound, has been a subject of considerable research. illinois.edunsf.gov
The reactivity of norbornene ester monomers in ROMP can be influenced by the structure of the ester group and its stereochemistry (exo vs. endo). nsf.gov For instance, studies on various norbornene esters have shown that the propagation rate constants in ROMP are sensitive to the nature of the anchor group connecting the ester functionality to the norbornene ring. rsc.orgnsf.gov Research on the ROMP of 5-norbornen-2-yl acetate, a closely related analogue, has demonstrated its successful polymerization using dinuclear osmium complexes as catalysts, yielding high molecular weight polymers. illinois.edu
The kinetics of ROMP of norbornene esters can be fine-tuned by the choice of catalyst and reaction conditions. beilstein-journals.org This control over the polymerization process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, which is crucial for their application in advanced materials.
The properties of polynorbornenes derived from monomers like this compound can be tailored by modifying the structure of the side chain. The presence of the polar acetate group is expected to influence the polymer's dielectric properties and its interactions with gases, making these materials interesting for electronic and membrane applications.
Dielectric Properties: Polymers with low dielectric constants are highly sought after for applications in microelectronics as insulating materials. mdpi.com Polynorbornenes are known for their potential as low-dielectric materials. The dielectric properties of polynorbornenes with ester side chains have been investigated, and it has been found that the dielectric constant can be influenced by the structure and polarity of the ester group. For instance, a metathesis polymer derived from the ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol exhibited a lower dielectric permittivity compared to unsubstituted polynorbornene. mdpi.com It is anticipated that polymers of this compound would also exhibit interesting dielectric behavior, which could be modulated by copolymerization or blending with other monomers.
Gas Transport: The rigid and bulky nature of the polynorbornene backbone creates significant free volume within the polymer matrix, which is beneficial for gas transport applications such as membrane-based gas separation. mdpi.compromerus.com The transport properties of polynorbornenes are highly dependent on the nature of the pendant groups. While non-polar, bulky side groups generally lead to high gas permeability, the introduction of polar groups like acetate can affect the solubility and diffusivity of different gases in the polymer. mdpi.comresearchgate.net Studies on other polynorbornene esters have shown that the molecular design of the monomer can be used to tune the gas separation efficiency. mdpi.com For example, a polymer with a bulky binaphthyl group in the ester side chain showed higher selectivity for certain gas pairs compared to unsubstituted polynorbornene. mdpi.com
The table below summarizes the gas permeability and selectivity of a polynorbornene ester, illustrating the influence of the side group on gas transport properties.
| Gas | Permeability (P) [Barrer] | Gas Pair | Selectivity (α) |
|---|---|---|---|
| CO₂ | 2.5 | CO₂/N₂ | 31.3 |
| He | 2.3 | CO₂/CH₄ | 20.8 |
| H₂ | 1.5 | H₂/N₂ | 18.8 |
| O₂ | 0.38 | H₂/CH₄ | 12.5 |
| CH₄ | 0.12 | O₂/N₂ | 4.8 |
| N₂ | 0.08 |
Cross-linking is a common strategy to improve the mechanical, thermal, and chemical stability of polymers. For polynorbornenes derived from ROMP, the double bonds in the polymer backbone provide reactive sites for cross-linking. Various methods can be employed, including thermal, photochemical, and chemical cross-linking.
In the context of polynorbornenes intended for applications such as gas separation membranes or dielectric layers, cross-linking can prevent swelling in the presence of solvents or plasticization by condensable gases, thereby enhancing the material's performance and durability. mdpi.com For polymers derived from this compound, cross-linking could be achieved by introducing a comonomer with a cross-linkable group or by utilizing the backbone unsaturation. This would lead to a thermoset material with improved dimensional stability and resistance to environmental factors. mdpi.com
Role as Adhesives and Functional Additives in Polymeric Systems
The inherent properties of polynorbornenes, such as their amorphous nature and tunable glass transition temperature, make them suitable for use as adhesives and functional additives. The presence of the polar acetate group in poly(this compound) can enhance adhesion to various substrates through polar interactions and hydrogen bonding.
As functional additives, these polymers can be blended with other polymers to modify their properties. For example, adding a polynorbornene with specific side groups can improve the processability, thermal stability, or surface properties of the host polymer. The miscibility of the polynorbornene additive with the polymer matrix is a key factor, and the acetate functionality could promote compatibility with other polar polymers.
Potential in Opto- and Microelectronic Applications
Polynorbornenes are attractive materials for optoelectronic and microelectronic applications due to their excellent optical transparency, low birefringence, and good dielectric properties. researchgate.netgoogle.com These polymers can be used as photoresists, insulating layers in integrated circuits, and encapsulation materials for electronic components. google.com
The incorporation of functional groups, such as the acetate group in this compound, can be advantageous for these applications. For instance, the polarity of the acetate group might influence the solubility of the polymer in specific solvents used in photolithography. Furthermore, the ability to tailor the dielectric constant of the polymer by monomer design is crucial for its use as an interlayer dielectric material. mdpi.com Copolymers of norbornene with acrylates bearing norbornane (B1196662) moieties have shown promise as materials for optoelectronics due to their high transparency and thermal stability. researchgate.net
Development of Membrane Separation Materials
The development of high-performance membranes for gas and liquid separations is a critical area of materials science. mdpi.commdpi.com Polynorbornenes are considered promising candidates for membrane materials due to their high free volume, which facilitates the transport of small molecules. promerus.commdpi.com
By carefully designing the chemical structure of the norbornene monomer, it is possible to create membranes with high permeability and selectivity for specific separations. The acetate group in this compound is expected to influence the membrane's separation performance by affecting its interaction with different permeating species. For example, in the separation of gas mixtures like CO₂/CH₄, the polar acetate group might enhance the solubility of the more polar CO₂ gas, thereby improving the selectivity of the membrane. mdpi.com
Furthermore, the processability of the polymer is important for fabricating thin, defect-free membranes. The solubility of poly(this compound) in common organic solvents would allow for the casting of membranes with controlled thickness and morphology.
The table below presents a comparison of dielectric properties for different polynorbornene-based materials, providing a context for the potential performance of polymers derived from this compound.
| Polymer | Dielectric Constant (ε') at 1 MHz | Dielectric Loss (tan δ) at 1 MHz |
|---|---|---|
| Poly(exo-5-norbornenecarboxylic acid-1,1′-bi-2-naphthol ester) | 2.7 | 0.004 |
| Unsubstituted Polynorbornene | 5.0 | N/A |
| Poly(norbornene dicarboxylic acid dialkyl esters) | 3.0 - 3.5 | N/A |
Utilization in Sensor and Catalyst Support Architectures
The robust and functionalizable nature of the polynorbornene backbone serves as an excellent foundation for the development of specialized chemical sensors and catalyst supports. researchgate.netmdpi.com The inherent stability of the saturated polymer chain, achieved through vinyl-addition polymerization, ensures durability in various operational environments. mdpi.comresearchgate.net
Polymers based on norbornene derivatives have been successfully engineered into highly sensitive and selective sensors. By functionalizing the polymer with specific recognition units, materials capable of detecting nerve agent simulants and heavy metal ions have been developed. researchgate.net For instance, polynorbornene-derived paper strips have demonstrated a "turn-on" fluorescence response for the detection of nerve agent surrogates with a detection limit in the parts-per-billion (ppb) range. researchgate.net Similarly, thiol-functionalized polynorbornene dicarboximides have shown high efficacy in adsorbing heavy metal ions like Pb²⁺, Cd²⁺, and Ni²⁺ from aqueous solutions, indicating their potential in environmental sensing and remediation. mdpi.com The versatility of norbornene chemistry allows for the straightforward incorporation of various functional groups, making it an adaptable platform for targeting a wide array of analytes. mdpi.com
In the realm of catalysis, the rigid polynorbornene structure provides a durable and insoluble support for anchoring catalytic species. researchgate.netresearchgate.net The aliphatic nature of the polymer backbone offers a robust framework that is amenable to post-polymerization functionalization. researchgate.net For example, ω-bromoalkylnorbornenes have been copolymerized with norbornene to create supports that can be subsequently functionalized through nucleophilic substitution, allowing for the attachment of various catalytically active groups. This approach leverages the stability of the polymer matrix while providing versatile chemical handles for catalyst immobilization. researchgate.net
Chiral Norbornene Esters in Optical Materials and Ion Exchange Membranes
When chirality is introduced into norbornene ester monomers, the resulting polymers exhibit unique properties that are highly sought after for optical technologies and advanced separation membranes. mdpi.commagtech.com.cn The polymerization of enantiopure norbornene derivatives can lead to optically active polymers with ordered helical structures, which are of great interest for these specialized applications. mdpi.comnih.gov
Polynorbornenes are noted for their excellent optical properties, including high transparency, which makes them attractive for applications in microelectronics and optics. researchgate.net Chiral norbornene derivatives, in particular, have been reviewed for their use in photochromic materials. magtech.com.cn Research into multifunctionalized photorefractive polymers has utilized norbornene-containing monomers to create materials with all-optical photorefractive properties, which are evaluated by two-beam-coupling experiments. researchgate.net These polymers, which can be fabricated into optically transparent films, demonstrate good thermal stability up to 280°C and possess high glass transition temperatures, essential properties for durable optical components. researchgate.net
A significant area of application for norbornene-based polymers is in the fabrication of high-performance ion exchange membranes, particularly anion exchange membranes (AEMs) for fuel cells and other electrochemical devices. osti.govrsc.orgosti.gov The all-carbon hydrocarbon backbone of vinyl-addition polynorbornenes provides exceptional chemical and alkaline stability, overcoming a major challenge for AEMs. osti.govosti.gov
The introduction of chiral esters derived from natural sources like terpenes into norbornene monomers has created a new platform of optically active polymers. mdpi.comresearchgate.netnih.gov These materials are of significant interest for use as dense enantioselective membranes and as chiral stationary phases for chromatography, which rely on chiral recognition to separate enantiomers. mdpi.comnih.gov These polymers exhibit high thermal stability and good film-forming properties, making them suitable for membrane fabrication. mdpi.comresearchgate.netnih.gov
Data Tables
| Monomer Functionalization | Polymer Yield (%) | Molecular Weight (Mw, x105) | Glass Transition Temp. (Tg, °C) |
|---|---|---|---|
| (-)-Menthol | 96 | 4.57 | 139 |
| (-)-Borneol | 92 | 2.69 | 135 |
| Pinanol | 91 | 5.80 | 104 |
| S-(+)-3-Octanol | 92 | 1.90 | -30 |
| Polymer System | IEC (meq/g) | Water Uptake (%) | Hydroxide Conductivity (mS/cm @ 80°C) | Reference |
|---|---|---|---|---|
| Cross-linked Tetrablock Copolymer | 3.46 | 69.1 | 198 | osti.gov |
| Random Copolymer | ~3.5 | Not Reported | 194 | rsc.org |
| Block Copolymer | ~3.5 | Not Reported | 201 | rsc.org |
| Cross-linked with Perfluorinated Chains (CF4B) | 1.52 | 46.5 | 106.9 | mdpi.com |
| Statistical Copolymer (50:50 PNB-Hex-NMe3[OH]) | 2.19 | 109 | 104 | acs.org |
Environmental Chemistry and Degradation Pathways of Bicyclic Esters
Investigation of Photochemical and Chemical Degradation Mechanisms
Direct photochemical and chemical degradation data for (Bicyclo[2.2.1]hept-2-yl)methyl acetate (B1210297) are not extensively documented in scientific literature. However, based on the chemical structure and studies of analogous compounds like phthalate (B1215562) esters, potential degradation pathways can be inferred.
Photochemical Degradation: The photochemical degradation of organic compounds in the environment can occur through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, which is mediated by photosensitizing agents present in the environment, such as humic substances. For bicyclic esters, indirect photolysis is likely a significant degradation route in sunlit surface waters. Reactive species generated by irradiated humic substances, such as hydroxyl radicals (•OH) and excited triplet-state humic substances, can attack the ester molecule. nih.gov
Potential photochemical degradation pathways for (Bicyclo[2.2.1]hept-2-yl)methyl acetate may include:
Hydrogen Abstraction: Reactive species can abstract hydrogen atoms from the bicyclic ring or the methyl group of the acetate moiety, leading to the formation of radical intermediates that can further react with oxygen to form peroxy radicals and subsequently undergo further degradation.
Attack on the Ester Group: While less common photochemically, high-energy UV radiation could potentially contribute to the cleavage of the ester bond.
Studies on phthalate esters have shown that the length of the alkyl chain can influence the rate of photodegradation, with longer chains sometimes leading to faster degradation. frontiersin.org The degradation pathways can involve reactions on both the aromatic ring and the ester side chains, leading to a variety of byproducts. nih.govresearchgate.net
Chemical Degradation: The primary chemical degradation pathway for this compound in the environment is expected to be hydrolysis of the ester linkage. This reaction involves the cleavage of the ester bond by water, yielding (bicyclo[2.2.1]hept-2-yl)methanol and acetic acid.
The rate of hydrolysis is influenced by pH and temperature. Generally, ester hydrolysis can be catalyzed by both acids and bases. In most natural waters (pH 6-9), both neutral and base-catalyzed hydrolysis would contribute to the degradation of the compound. The rigid bicyclo[2.2.1]heptane structure is not expected to significantly alter the fundamental mechanism of ester hydrolysis. Thioesters and thioacetic acid derivatives, which are analogous to esters, have been shown to have a high free energy of hydrolysis, suggesting that the hydrolysis of the corresponding oxygen esters is also a thermodynamically favorable process. nih.gov
Biodegradation Studies of Bicyclic Ester Scaffolds
The biodegradation of this compound is anticipated to be a key process for its removal from the environment. While specific studies on this exact compound are limited, research on related norbornyl derivatives provides valuable insights into the metabolic capabilities of microorganisms towards this class of compounds.
The initial step in the biodegradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases, yielding (bicyclo[2.2.1]hept-2-yl)methanol and acetate. Both of these products are generally considered to be readily biodegradable. Acetate is a central metabolite in microbial metabolism, and the resulting bicyclic alcohol can be further oxidized.
Studies on the biodegradation of norbornyl-derived ketones have shown that they can be degraded to key intermediates such as 2-bicyclo[2.2.1]heptane carboxylic acid and 2-bicyclo[2.2.1]heptane acetic acid. nih.gov Further investigation into the biodegradability of these degradation products revealed that they can be ultimately biodegradable, although in some cases, long lag phases were observed, particularly with freshwater inoculum. nih.gov This suggests that microbial communities may require an adaptation period to efficiently degrade the bicyclic carbon skeleton.
The biodegradability of a related compound, 5-Bicyclo[2.2.1]hept-2-enyl-acetate, has also been noted, further supporting the potential for microbial degradation of this structural class. google.com The microbial degradation of esters is a well-established process, with various bacteria and yeasts capable of metabolizing these compounds. nih.gov The degradation of phthalate esters, for example, proceeds through initial hydrolysis by esterases, followed by the breakdown of the aromatic ring. nih.gov A similar sequence of hydrolysis followed by ring degradation is plausible for bicyclic esters.
The following table summarizes the expected initial biodegradation step for this compound.
| Parent Compound | Initial Biodegradation Step | Primary Products |
| This compound | Enzymatic Hydrolysis | (Bicyclo[2.2.1]hept-2-yl)methanol and Acetic Acid |
Adsorption and Desorption Characteristics on Environmental Surfaces
The mobility and bioavailability of this compound in the environment are influenced by its adsorption and desorption behavior on soil, sediment, and other environmental surfaces. The extent of sorption is determined by the physicochemical properties of the compound and the characteristics of the sorbent material. nih.gov
While direct adsorption data for this compound are not available, studies on other bicyclic compounds, such as the herbicide bicyclopyrone, can provide an indication of its likely behavior. For bicyclopyrone, a moderate negative correlation with soil pH was observed, while no significant relationships were found with organic carbon, cation exchange capacity, or clay content. researchgate.net However, for many neutral organic compounds, adsorption is strongly correlated with the organic carbon content of the soil and sediment. icm.edu.pl
The primary factors expected to influence the adsorption of this compound include:
Soil Organic Matter: The nonpolar bicyclic structure of the molecule suggests that it will have an affinity for the organic fraction of soils and sediments through hydrophobic interactions.
Clay Content: The polar ester group may interact with the surfaces of clay minerals.
Soil pH: While the ester itself is neutral, changes in soil pH could influence the surface charge of soil components, potentially affecting adsorption.
The table below outlines the key factors influencing the environmental sorption of bicyclic esters.
| Environmental Factor | Influence on Adsorption/Desorption |
| Soil Organic Carbon | Generally, higher organic carbon content leads to increased adsorption of nonpolar organic compounds. |
| Clay Content and Type | Clay minerals can provide surfaces for adsorption, with the type of clay influencing the strength of interaction. |
| Soil pH | Can affect the surface charge of soil particles and potentially the stability of the ester through hydrolysis. |
| Temperature | Adsorption is typically an exothermic process, so an increase in temperature may lead to decreased adsorption. |
Emerging Research Frontiers and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of esters often involves stoichiometric reagents and harsh reaction conditions, leading to significant waste generation. Modern research is focused on developing more sustainable and efficient catalytic methods. For the synthesis of (Bicyclo[2.2.1]hept-2-yl)methyl acetate (B1210297) and related norbornane (B1196662) esters, both biocatalytic and chemocatalytic approaches are at the forefront of innovation.
Biocatalysis: The use of enzymes, particularly lipases, offers a green alternative for the synthesis and resolution of chiral norbornane derivatives. Lipase-catalyzed esterification and transesterification reactions are highly selective and operate under mild conditions, minimizing energy consumption and by-product formation. For instance, lipases from Candida antarctica and Candida rugosa have been successfully employed in the kinetic resolution of various bicyclo[2.2.1]heptane-based esters and alcohols. These enzymatic methods can produce enantiomerically pure forms of the target compounds, which is crucial for applications in pharmaceuticals and fine chemicals.
Chemo-catalysis: The development of novel heterogeneous catalysts is another promising avenue for the sustainable synthesis of norbornane esters. Solid acid catalysts, such as zeolites and functionalized resins, can replace corrosive and difficult-to-separate homogeneous catalysts like sulfuric acid. These solid catalysts can be easily recovered and reused, reducing waste and improving process economics. Furthermore, recent advancements in catalysis have led to the development of titanium-bismuth clusters that have shown high stability and efficiency in esterification reactions, presenting a potential sustainable route for the production of (Bicyclo[2.2.1]hept-2-yl)methyl acetate.
Elucidation of Complex Reaction Mechanisms and Intermediates
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing novel transformations. The rigid bicyclic structure of the norbornane system often leads to complex reaction pathways and the formation of unique intermediates.
In the context of synthesizing functionalized bicyclo[2.2.1]heptane derivatives, palladium-catalyzed reactions have been extensively studied. For example, in the Pd/norbornene-catalyzed C-H activation reactions, the reaction proceeds through a series of well-defined steps, including ortho-C-H activation, norbornene insertion into the Pd-C bond, and subsequent meta-C-H activation. rsc.orgresearchgate.net These processes involve the formation of various palladium-containing intermediates, such as six-membered and five-membered-ring palladacycles. rsc.orgresearchgate.net The stability and reactivity of these intermediates, which can be influenced by ligands and the specific norbornene derivative used, ultimately determine the reaction's outcome and selectivity. rsc.orgresearchgate.net While not directly studying the synthesis of this compound, these mechanistic insights into norbornane chemistry are invaluable for developing new synthetic strategies for its production.
Integration of Advanced Computational and Experimental Techniques
The synergy between advanced computational and experimental techniques is revolutionizing the study of complex chemical systems like norbornane derivatives.
Computational Modeling: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of norbornane compounds and their reaction intermediates. researchgate.net DFT calculations can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and aid in the design of new catalysts with enhanced activity and selectivity. researchgate.net For instance, DFT has been used to study the polymerization of norbornene esters, helping to understand the intramolecular interactions between the catalyst and the monomer that influence the polymerization process.
Advanced Spectroscopy: Modern spectroscopic techniques are indispensable for the characterization of reactants, products, and elusive reaction intermediates. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, is routinely used to elucidate the complex stereochemistry of bicyclo[2.2.1]heptane derivatives. acs.org Furthermore, advanced techniques such as time-resolved infrared (TRIR) spectroscopy and transient absorption spectroscopy are being employed to study the dynamics of fast reactions and identify short-lived intermediates in photochemical and catalytic processes involving norbornene systems. numberanalytics.comresearchgate.netosti.gov The use of chiral lanthanide shift reagents in ¹³C NMR spectroscopy has also proven effective for the enantiomeric differentiation of oxygenated bicyclo[2.2.1]heptane derivatives.
Design of High-Performance Materials with Tunable Properties
The unique structural features of the norbornane ring make it an attractive building block for the design of high-performance polymers with tailored properties. The incorporation of the rigid bicyclic structure into a polymer backbone can significantly enhance its thermal stability, mechanical strength, and optical properties.
Polymers derived from norbornene and its functionalized derivatives, including esters, have shown promise in a variety of applications. For example, polynorbornenes are known for their low dielectric constants, making them suitable for use as interlayer dielectrics in microelectronics. aip.org The properties of these polymers can be finely tuned by modifying the substituent on the norbornene monomer. For instance, the introduction of different alkyl or aryl groups can alter the polymer's glass transition temperature (Tg), thermal decomposition temperature (Td), and mechanical properties, allowing for the creation of materials ranging from rubbery elastomers to rigid, glassy plastics. researchgate.netrsc.org
The table below summarizes the tunable properties of polymers derived from various functionalized norbornene monomers, illustrating the potential for designing materials with specific performance characteristics.
| Monomer Substituent | Polymer Property | Potential Application |
| Alkyl Chains | Lower Tg, increased flexibility | Elastomers, adhesives |
| Aryl Groups | Higher Tg, increased rigidity | Engineering thermoplastics |
| Fluoroalkyl Groups | Low dielectric constant, hydrophobicity | Microelectronics, coatings |
| Ester Groups | Modifiable polarity, potential for further functionalization | Specialty polymers, functional materials |
While specific data on polymers derived solely from this compound is limited, the existing research on related norbornene esters strongly suggests its potential as a valuable monomer for creating a new class of functional polymers with a wide range of tunable properties. researchgate.netresearchgate.netacs.org
Green Chemistry Approaches in Norbornane Ester Synthesis and Application
The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. The synthesis and application of this compound and other norbornane esters are well-suited to the integration of green chemistry approaches.
Atom Economy and Waste Reduction: The use of catalytic methods, both enzymatic and chemo-catalytic, inherently improves the atom economy of esterification reactions by reducing the need for stoichiometric reagents that end up as waste. The development of reusable catalysts further minimizes waste generation.
Use of Renewable Feedstocks: The bicyclo[2.2.1]heptane skeleton can be derived from dicyclopentadiene, a byproduct of petroleum refining. However, there is growing interest in utilizing renewable feedstocks. For example, chiral alcohols derived from natural terpenes can be used to synthesize chiral norbornene monomers, leading to the production of bio-based polymers. researchgate.net
Safer Solvents and Reaction Conditions: A key principle of green chemistry is the use of safer solvents. Water-mediated Diels-Alder reactions for the synthesis of norbornene derivatives have been reported, offering an environmentally benign alternative to traditional organic solvents. rsc.org Additionally, biocatalytic reactions are typically performed in aqueous media under mild temperature and pressure conditions, further enhancing the safety and sustainability of the process.
Green Metrics: To quantify the "greenness" of a chemical process, various metrics have been developed, such as Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). mdpi.comresearchgate.netethernet.edu.et Applying these metrics to the synthesis of this compound can help to identify areas for improvement and guide the development of more sustainable manufacturing processes. For example, comparing the E-Factor of a traditional acid-catalyzed esterification with that of a lipase-catalyzed process would likely highlight the significant environmental advantages of the biocatalytic route.
Q & A
Q. How can the stereochemical configuration of (Bicyclo[2.2.1]hept-2-yl)methyl acetate be experimentally determined?
- Methodological Answer : Stereochemical analysis requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, the exo/anti configuration of bicyclic acetates can be resolved using -NMR coupling constants (e.g., J values for axial vs. equatorial protons) . Polarimetry or chiral chromatography may further distinguish enantiomers, as seen in studies on bornyl/isobornyl acetate isomers (CAS 125-12-2 vs. 76-49-3) .
Q. What synthetic routes are optimal for preparing this compound from norbornene derivatives?
- Methodological Answer : Common routes include acid-catalyzed esterification of bicyclic alcohols (e.g., borneol) with acetic anhydride . Reaction optimization involves controlling temperature (60–100°C), catalyst selection (HSO, p-TsOH), and stoichiometric ratios. Side products like endo vs. exo isomers can be minimized via kinetic vs. thermodynamic control .
Q. How can GC-MS methods be validated for quantifying trace impurities in bicyclic acetate derivatives?
- Methodological Answer : Use non-polar (e.g., DB-5) or polar (e.g., HP-INNOWax) columns with temperature gradients (e.g., 50°C to 250°C at 5°C/min) . Retention indices (e.g., 1519.87 for bicyclic acetates) and mass fragmentation patterns (e.g., m/z 196.29 [M]) should match reference libraries . Quantify impurities via internal standards like benzyl acetate .
Advanced Research Questions
Q. What mechanistic insights explain the acid-catalyzed rearrangement of bicyclic acetates under high-temperature conditions?
- Methodological Answer : Wagner-Meerwein rearrangements or hydride shifts in bicyclic systems can lead to isomerization. For example, heating isobornyl acetate (CAS 125-12-2) may yield camphene derivatives via carbocation intermediates . Isotopic labeling (e.g., - or -tracers) and DFT calculations can track migration pathways .
Q. How do computational models predict the regioselectivity of Diels-Alder reactions involving bicyclic acetates?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and electron-density maps. For example, the endo rule in Diels-Alder adducts of methyl bicyclo[2.2.1]heptene carboxylates (NBE-COMe) correlates with orbital overlap and steric effects .
Q. What environmental sampling methods detect bicyclic acetates in atmospheric volatile organic compounds (VOCs)?
- Methodological Answer : Two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) enhances resolution for complex mixtures. Retention indices (e.g., 1519.87) and second-dimension retention ratios differentiate bicyclic acetates from terpenoids . Passive air sampling with Tenax® tubes followed by thermal desorption is recommended .
Q. How does stereochemistry influence the polymerization behavior of bicyclic acrylate esters?
- Methodological Answer : Exo vs. endo isomers of bicyclic acrylates (e.g., (1R,2S,4R)-1,7,7-trimethyl derivatives) exhibit distinct reactivities in radical or metal-catalyzed polymerization. Steric hindrance in endo isomers slows propagation rates, while exo isomers enhance cross-linking efficiency . Monitor via -NMR kinetics and gel permeation chromatography (GPC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
